Urease Inhibitory Potency: Direct Head-to-Head Comparison with 27 Benzohydrazide Derivatives
In a head-to-head urease inhibition assay under identical conditions (100 mM urea, 1 mM EDTA, 10 mM K2HPO4, 10 mM LiCl2, pH 8, 37°C, 30 min, Canavalia ensiformis enzyme), 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide exhibited an IC50 of 13.3 µM [1]. In the same study, the closest structural analog 3-chloro-N'-(3-methylbenzoyl)benzohydrazide showed a 1.5-fold higher potency (IC50 = 9.07 µM), while the 3,5-dichloro-N'-(3-chlorobenzoyl)benzohydrazide analog was 1.4-fold less potent (IC50 = 19.0 µM). The standard inhibitor thiourea had an IC50 of approximately 21 µM under comparable conditions [1].
| Evidence Dimension | Urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.3 µM |
| Comparator Or Baseline | 3-Chloro-N'-(3-methylbenzoyl)benzohydrazide: IC50 = 9.07 µM; 3,5-Dichloro-N'-(3-chlorobenzoyl)benzohydrazide: IC50 = 19.0 µM; Thiourea (standard): IC50 ≈ 21 µM |
| Quantified Difference | Target is 1.5-fold less potent than methyl analog; 1.4-fold more potent than dichloro analog; 1.6-fold more potent than thiourea. |
| Conditions | 100 mM urea, 1 mM EDTA, 10 mM K2HPO4, 10 mM LiCl2, pH 8, 37°C, 30 min, Canavalia ensiformis urease. |
Why This Matters
This quantitative SAR data enables researchers to select the precise substitution pattern required for their urease inhibition studies, avoiding the 1.5-fold potency loss or gain that would result from using a methyl or dichloro analog.
- [1] Abbas, A., Ali, B., Kanwal, B., Khan, K. M., Iqbal, J., Ur Rahman, S., Zaib, S., & Perveen, S. (2019). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Bioorganic Chemistry, 82, 163–177. View Source
